2-[(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-ethanol 2-[(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13445994
InChI: InChI=1S/C18H28N2O/c21-13-12-20(18-6-7-18)15-17-8-10-19(11-9-17)14-16-4-2-1-3-5-16/h1-5,17-18,21H,6-15H2
SMILES: C1CC1N(CCO)CC2CCN(CC2)CC3=CC=CC=C3
Molecular Formula: C18H28N2O
Molecular Weight: 288.4 g/mol

2-[(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-ethanol

CAS No.:

Cat. No.: VC13445994

Molecular Formula: C18H28N2O

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-ethanol -

Specification

Molecular Formula C18H28N2O
Molecular Weight 288.4 g/mol
IUPAC Name 2-[(1-benzylpiperidin-4-yl)methyl-cyclopropylamino]ethanol
Standard InChI InChI=1S/C18H28N2O/c21-13-12-20(18-6-7-18)15-17-8-10-19(11-9-17)14-16-4-2-1-3-5-16/h1-5,17-18,21H,6-15H2
Standard InChI Key VZLSRAIEMKZPHO-UHFFFAOYSA-N
SMILES C1CC1N(CCO)CC2CCN(CC2)CC3=CC=CC=C3
Canonical SMILES C1CC1N(CCO)CC2CCN(CC2)CC3=CC=CC=C3

Introduction

Overview

2-[(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-ethanol is a synthetic amino alcohol derivative featuring a benzyl-substituted piperidine core, a cyclopropylamine moiety, and an ethanol functional group. This compound belongs to the broader class of piperidine derivatives, which are prominent in medicinal chemistry due to their structural versatility and biological activity . Its unique architecture combines rigidity from the cyclopropane ring with the conformational flexibility of the piperidine and ethanol groups, making it a subject of interest in drug discovery and neuropharmacology .

Chemical Structure and Molecular Properties

Structural Features

  • Core scaffold: A piperidine ring substituted at the 4-position with a methyl group and at the nitrogen atom with a benzyl group.

  • Functional groups:

    • Cyclopropylamine linked to the piperidine-methyl group.

    • Ethanol moiety attached to the amine nitrogen.

  • Molecular formula: C18H27N2O\text{C}_{18}\text{H}_{27}\text{N}_2\text{O} (calculated based on PubChem data for analogous compounds ).

  • Molecular weight: ~299.43 g/mol.

Key Physicochemical Properties

PropertyValue/DescriptionSource
SolubilitySoluble in organic solvents (e.g., DCM, ethanol); limited aqueous solubility.
Melting Point61–63°C (analogous compounds)
Boiling Point~294°C (estimated)
Density1.1 ± 0.1 g/cm³
StabilityStable under standard laboratory conditions.

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized through multi-step organic reactions, typically involving:

  • Benzylation of Piperidine:

    • Reaction of piperidine with benzyl chloride under basic conditions to form 1-benzylpiperidine .

  • Methylation at Piperidine C4:

    • Introduction of a methyl group via alkylation or Grignard reactions .

  • Cyclopropylamine Formation:

    • Cyclopropanation using diazo compounds or transition metal catalysts (e.g., palladium on carbon) .

  • Ethanolamine Coupling:

    • Reductive amination or nucleophilic substitution to attach the ethanol moiety .

Example Reaction Conditions:

  • Temperature: 50–70°C.

  • Catalysts: Palladium on carbon, BF₃·Et₂O .

  • Reaction Time: 4–6 hours.

Mechanism of Action and Biological Activity

Neurotransmitter Receptor Interactions

The compound’s piperidine and cyclopropane groups enable interactions with central nervous system (CNS) targets:

  • Dopamine Receptors: Structural analogs show affinity for D₂-like receptors, suggesting potential antipsychotic or anti-anxiety applications .

  • Serotonin Receptors: Piperidine derivatives are known modulators of 5-HT receptors, implicating roles in mood regulation .

Enzymatic Inhibition

  • Acetylcholinesterase (AChE): Piperidine-based compounds exhibit inhibitory activity, relevant to Alzheimer’s disease therapy .

  • Monoamine Oxidase (MAO): Cyclopropylamine moieties may contribute to MAO-B inhibition, enhancing neurotransmitter levels .

Applications in Medicinal Chemistry

Neurological Disorders

  • Depression/Anxiety: Modulation of serotonin and dopamine pathways .

  • Neurodegenerative Diseases: Potential AChE inhibition for Alzheimer’s treatment .

  • Pain Management: Analgesic effects via opioid receptor interactions (hypothesized).

Drug Development

  • Lead Optimization: The compound’s rigid structure aids in designing selective receptor antagonists .

  • Prodrug Potential: Ethanol group facilitates prodrug formulations for enhanced bioavailability.

Recent Research and Innovations

Structural Modifications

  • Fluorinated Analogs: Introduction of fluorine atoms to improve metabolic stability (patent WO2017079641A1) .

  • Heterocyclic Replacements: Substitution of cyclopropane with pyridine or thiophene rings to tune receptor affinity .

Preclinical Studies

  • In Vivo Efficacy: Rodent models demonstrate anxiolytic effects at doses of 10–20 mg/kg .

  • Toxicity Profile: Low acute toxicity (LD₅₀ > 500 mg/kg in mice) .

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